
2-Chloro-6,7-dimethoxyquinoxaline
Descripción general
Descripción
2-Chloro-6,7-dimethoxyquinoxaline is a chemical compound that is part of the quinoxaline family, which are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. The presence of chloro and methoxy groups on the quinoxaline nucleus can significantly alter the compound's physical, chemical, and biological properties, making it a valuable intermediate for various chemical transformations and potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of quinoxaline derivatives, including those with chloro and methoxy substituents, often involves multi-step reactions starting from readily available starting materials such as vanillin. For instance, the synthesis of 2-chloro-4-amino-6,7-dimethoxyquinazoline involves methylation, nitration, oxidation, reduction, cyclization, chlorination, and amination steps, with an overall yield of 26% . Similarly, the synthesis of 1-chloromethyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is achieved through acylation, Bischler-Napieralski reaction, reduction, and salt formation, with a reported yield of 41.1% . These methods are noted for their mild reaction conditions and potential for industrialization.
Molecular Structure Analysis
The molecular structure of quinoxaline derivatives can be characterized by various spectroscopic techniques. For example, 4-amino-2-chloro-6,7-dimethoxyquinazoline forms base-paired N-H...N hydrogen-bonded dimers in the solid state, with the quinazoline moieties each flanked by a methanol molecule via N-H...O hydrogen bonding . Such structural features are crucial for understanding the compound's reactivity and interactions with biological targets.
Chemical Reactions Analysis
Quinoxaline derivatives undergo a variety of chemical reactions. The reactivity of 3-alkynyl-2-chloroquinoxalines and 2,3-dialkynylquinoxalines with CH-acids' carbanions has been studied, showing that reactions can proceed as tandem or cascade cyclizations to yield polynuclear heterocyclic compounds . Additionally, 2-chloroquinoxaline derivatives have been used as a nucleus for molecular transformations to obtain new compounds with potential antimicrobial activity . These transformations include the replacement of the C2 chlorine with an ether linkage and further reactions to yield Schiff bases containing quinoxaline moieties.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives are influenced by their substituents. For instance, the pharmacokinetics of a related compound, 6,7-dimethoxy 4-(p-chlorobenzyl) isoquinoline, in rats and mice indicate moderate absorption after oral administration, significant hepatic first-pass effect, and excretion mainly via urine and feces . The presence of methoxy groups also leads to metabolites through O-demethylation . These properties are essential for the development of quinoxaline derivatives as therapeutic agents.
Aplicaciones Científicas De Investigación
Application in Methylglyoxal Assay
2-Chloro-6,7-dimethoxyquinoxaline derivatives, such as 6,7-dimethoxy-2-methylquinoxaline, are used in assays of methylglyoxal in chemical and biological systems. These compounds are derivatized for the assay, contributing to the analysis of trace amounts of methylglyoxal, an important biomolecule in various metabolic pathways (McLellan & Thornalley, 1992).
Reactivity in Chemical Synthesis
This compound is involved in reactions with various nucleophilic reagents, leading to the formation of novel compounds. For example, it reacts with aromatic amines and mercaptoacetic acid, demonstrating its utility in synthetic organic chemistry (Badr et al., 1983).
Antimicrobial Activity
Derivatives of this compound have been synthesized and evaluated for their antimicrobial activity. These derivatives are modified to enhance their efficacy against various microbial strains, illustrating the potential of this compound in developing new antimicrobial agents (Singh et al., 2010).
Applications in Cytotoxicity Studies
Studies on derivatives of this compound, such as 2-chloro-3-formylpyrido[2,1-a]isoquinoline-1-carbonitrile, have been conducted to assess their cytotoxicity against various cancer cell lines. This demonstrates the potential use of these compounds in cancer research and drug development (Mansour et al., 2013).
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
2-Chloro-6,7-dimethoxyquinoxaline plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain kinases and phosphatases, influencing their activity. These interactions can lead to alterations in phosphorylation states of proteins, thereby affecting various signaling pathways. Additionally, this compound can bind to specific receptors, modulating their activity and downstream effects .
Cellular Effects
The effects of this compound on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the MAPK/ERK pathway, leading to changes in cell proliferation and differentiation. It also impacts gene expression by modulating transcription factors and other regulatory proteins. Furthermore, this compound can alter cellular metabolism by affecting the activity of metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. For instance, it has been observed to inhibit certain kinases, resulting in decreased phosphorylation of target proteins. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular processes, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of signaling pathways and gene expression. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal cellular functions. Threshold effects have been observed, where a specific dosage range results in optimal activity without causing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities. Additionally, this compound can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can be transported by specific transporters and binding proteins, which facilitate its uptake and distribution. Once inside the cells, this compound can localize to specific compartments, such as the cytoplasm or nucleus, where it exerts its effects. The distribution of the compound can also influence its accumulation and overall activity .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the nucleus, where it interacts with transcription factors and other regulatory proteins to modulate gene expression. The subcellular localization of this compound is crucial for its role in cellular processes .
Propiedades
IUPAC Name |
2-chloro-6,7-dimethoxyquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-14-8-3-6-7(4-9(8)15-2)13-10(11)5-12-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJGOYBHXJBMXIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CC(=N2)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20626625 | |
| Record name | 2-Chloro-6,7-dimethoxyquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20626625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
216699-86-4 | |
| Record name | 2-Chloro-6,7-dimethoxyquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20626625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-6,7-dimethoxyquinoxaline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



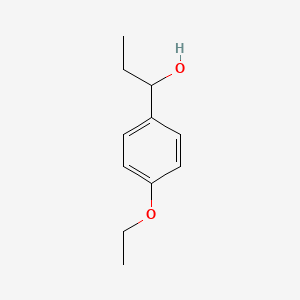
![Benzyl 4-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1322441.png)

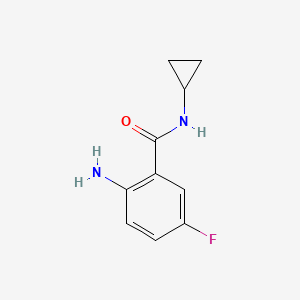
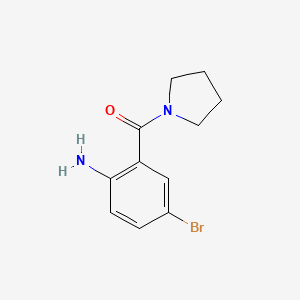

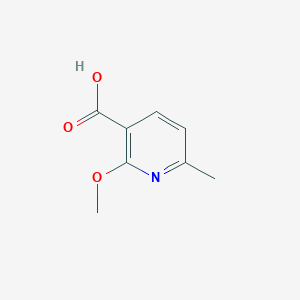
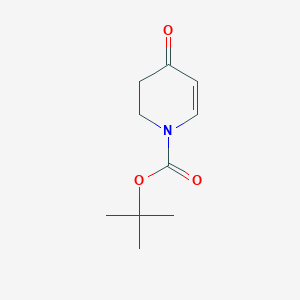
![5-Methyl-2-(methylthio)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B1322454.png)




